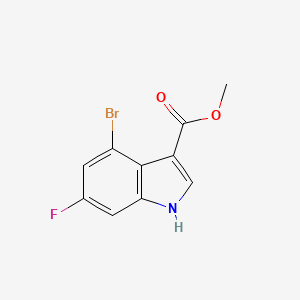
Methyl 4-Bromo-6-fluoroindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-Bromo-6-fluoroindole-3-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological properties. This particular compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-6-fluoroindole-3-carboxylate typically involves the halogenation of an indole precursor. One common method is the bromination of 6-fluoroindole-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 4-Bromo-6-fluoroindole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms of the compound .
科学研究应用
Methyl 4-Bromo-6-fluoroindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl 4-Bromo-6-fluoroindole-3-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- Methyl 4-Bromoindole-3-carboxylate
- Methyl 6-Fluoroindole-3-carboxylate
- Methyl 4-Chloro-6-fluoroindole-3-carboxylate
Uniqueness
Methyl 4-Bromo-6-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen atom. The combination of these two halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
属性
分子式 |
C10H7BrFNO2 |
|---|---|
分子量 |
272.07 g/mol |
IUPAC 名称 |
methyl 4-bromo-6-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)6-4-13-8-3-5(12)2-7(11)9(6)8/h2-4,13H,1H3 |
InChI 键 |
INULPBXZMKIKNK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CNC2=C1C(=CC(=C2)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















